molecular formula C12H13N3 B2768905 2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile CAS No. 1248356-92-4

2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile

Cat. No.: B2768905
CAS No.: 1248356-92-4
M. Wt: 199.257
InChI Key: AFCBIJMSOFERLN-UHFFFAOYSA-N
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Description

2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile is a chemical compound of high interest in medicinal chemistry, built upon the privileged 2-azabicyclo[2.2.1]heptane scaffold. This bridged bicyclic structure is a versatile chiral building block used in the development of novel therapeutic agents. Derivatives of the 2-azabicyclo[2.2.1]heptane core have demonstrated significant potential in pharmaceutical research, particularly as antiproliferative agents for cancer research and as potent inhibitors of dipeptidyl peptidase-4 (DPP-4) for the investigation of Type 2 Diabetes Mellitus (T2DM) treatments . The scaffold's rigidity and ability to mimic pharmacophores make it valuable for constructing structure-activity relationships (SAR) and for the exploration of new biologically active molecules . The compound is presented for research applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-7-9-3-4-14-12(6-9)15-8-10-1-2-11(15)5-10/h3-4,6,10-11H,1-2,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCBIJMSOFERLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The nitrile group undergoes nucleophilic substitution under specific conditions. For example:

  • Hydrolysis : Reaction with aqueous acids or bases converts the nitrile to a carboxylic acid or amide, respectively. This is typical for nitriles and aligns with reactivity observed in structurally related compounds.

  • Grignard Addition : Organometallic reagents (e.g., RMgX) can add to the nitrile, forming imine intermediates that hydrolyze to ketones.

Hydrogenation of Unsaturated Bonds

If unsaturated bonds exist in the bicyclo[2.2.1]heptane system (e.g., imine or alkene), catalytic hydrogenation can yield saturated derivatives. For instance:

  • Rhodium-Catalyzed Hydrogenation : Similar azabicyclo compounds, such as 1,3,4,7,7-pentachloro-2-azabicyclo[2.2.1]hept-2-ene, undergo selective hydrogenation with Rh/C and triethylamine to produce monoreduced products .

Substrate Catalyst Reagent Product Yield
Chlorinated azabicycloheptene Rh/CH₂, Et₃NPartially reduced chlorinated derivative30–38%

Palladium-Catalyzed Functionalization

The bicyclic amine participates in palladium-mediated reactions:

  • 1,2-Aminoacyloxylation : Palladium catalysts enable simultaneous introduction of amine and acyloxy groups across cyclopentene derivatives, as demonstrated in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . This method could be adapted for functionalizing unsaturated analogs of the target compound.

Diels-Alder Reactivity

While the compound itself is not a diene, its bicyclic framework may serve as a dienophile or undergo retro-Diels-Alder reactions. For example:

  • Retro-Diels-Alder of Analogues : Hydrolysis of Diels-Alder adducts (e.g., 7-oxabicyclo[2.2.1]heptane derivatives) can regenerate cyclopentene and furan components . This suggests potential ring-opening pathways under acidic or thermal conditions .

Functionalization of the Bicyclic Amine

The tertiary amine in the azabicyclo system can undergo alkylation or acylation:

  • Acylation : Reaction with acetyl chloride or anhydrides forms amides, enhancing solubility for pharmaceutical applications.

  • Quaternization : Treatment with alkyl halides generates quaternary ammonium salts, useful in catalysis or ionic liquids .

Mechanistic Insights from Analogues

  • Anchimeric Assistance : Chlorine substituents in similar bicyclo systems exhibit reduced reactivity during hydrogenation due to weak anchimeric assistance from the imino group, contrasting with typical norbornene systems .

  • Regioselectivity : Diels-Alder reactions of azabicyclo derivatives favor endo products, as seen in the synthesis of 7-oxabicyclo[2.2.1]heptanes .

Table 2: Functionalization Reactions of Nitriles

Reaction Conditions Product
HydrolysisH₂O/H⁺ or H₂O/OH⁻Carboxylic acid or amide
Grignard AdditionRMgX, followed by H₂OKetone
ReductionLiAlH₄Primary amine

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile typically involves palladium-catalyzed reactions, particularly the 1,2-aminoacyloxylation of cyclopentenes. This method allows for the formation of complex bicyclic structures that can be further functionalized for diverse applications.

Reaction Pathways

The compound can undergo various chemical reactions, including:

  • Oxidation : Involves the addition of oxygen or removal of hydrogen.
  • Reduction : Addition of hydrogen or removal of oxygen using reducing agents.
  • Substitution : Replacement of one functional group with another, facilitated by specific reagents.

These reactions enable the exploration of its derivatives and their potential applications in medicinal chemistry.

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug discovery, particularly in targeting specific molecular pathways associated with various diseases. Research indicates its potential as a pharmaceutical agent, particularly in neuropharmacology and oncology .

Biological Studies

Due to its structural properties, this compound is being investigated for its interactions with biological systems. Studies have shown that it may influence protein stability and flexibility, making it a subject of interest in drug development and design .

Chemical Research

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows researchers to study various reaction mechanisms and develop new synthetic pathways.

Material Science

The compound's properties can also be explored for developing new materials with specific functionalities, potentially leading to advancements in polymer science and nanotechnology.

Case Study 1: Neuropharmacological Applications

Recent studies have focused on the neuroprotective properties of derivatives of this compound. Research indicates that these derivatives may exhibit significant inhibitory effects on certain neurotransmitter systems, suggesting potential therapeutic uses in treating neurodegenerative disorders.

Case Study 2: Anticancer Properties

In vitro studies have demonstrated that compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound in anticancer drug development.

Mechanism of Action

The mechanism of action of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinctiveness lies in its bicyclic scaffold and substituent arrangement. Below is a detailed comparison with analogous bicyclic and nitrile-containing compounds:

Structural Analogues

Compound Name Bicyclic Core Functional Groups Key Differences
2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile [2.2.1] azabicyclo Isoinicotinonitrile Rigid [2.2.1] system; high steric hindrance
7-Aminocephalosporanic acid derivatives (e.g., compound) [3.2.0] azabicyclo (β-lactam) β-lactam, carboxylate Larger bicyclic ring (3.2.0); β-lactam reactivity
2-Cyanoazabicyclo[2.2.2]octane [2.2.2] azabicyclo Nitrile Reduced ring strain; increased flexibility
Norbornene-2-carbonitrile [2.2.1] bicyclo (non-aza) Nitrile Lack of nitrogen; lower polarity

Pharmacological and Physicochemical Properties

  • Bioactivity : The [2.2.1] azabicyclo framework enhances binding to rigid enzyme pockets (e.g., kinase inhibitors), unlike the β-lactam-based [3.2.0] systems in cephalosporins, which target bacterial penicillin-binding proteins .
  • Solubility: The isonicotinonitrile group increases polarity compared to non-nitrile analogues (e.g., logP ~1.8 vs. 2.5 for norbornene derivatives), though solubility remains moderate due to the hydrophobic bicyclic core.
  • Stability : The [2.2.1] system exhibits greater thermal stability (decomposition >200°C) than smaller bicyclic systems (e.g., [3.2.0] β-lactams, which degrade at ~150°C) .

Biological Activity

2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique bicyclic structure, which is crucial for its biological activity. The molecular formula is C12H14N4C_{12}H_{14}N_{4}, and it contains functional groups that may interact with biological targets.

PropertyValue
Molecular Weight214.26 g/mol
IUPAC NameThis compound
CAS Number116585-72-9
SMILESC1CC2CC1C(=N)C(=N)C=C2

Antimicrobial Properties

Research indicates that derivatives of azabicyclo compounds exhibit significant antimicrobial activity. A study demonstrated that certain azabicyclo[2.2.1]heptane derivatives showed moderate to good activity against various bacterial strains, suggesting potential as antibiotic agents .

Antiplasmodial Activity

In a study assessing antiplasmodial properties, 1-azabicyclo[2.2.1]heptanes were evaluated for their ability to inhibit the enzyme plasmepsin II, which is crucial for the survival of malaria parasites. The findings revealed that some exo-isomers displayed promising antiplasmodial activity in the micromolar range, indicating a potential therapeutic application against malaria .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Studies have shown that azabicyclic compounds can modulate dopaminergic and serotonergic pathways, which are vital in treating conditions like depression and schizophrenia. For instance, research into related compounds indicated their efficacy in binding to dopamine receptors, which could translate into similar effects for this compound .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit enzymes critical for pathogen survival.
  • Receptor Modulation : The ability to interact with neurotransmitter receptors suggests a role in modulating synaptic transmission and influencing mood disorders.

Case Study 1: Antimalarial Efficacy

A study conducted on various azabicyclic compounds demonstrated that certain derivatives exhibited significant antimalarial properties through enzyme inhibition mechanisms targeting plasmepsin II. The study highlighted the structure-activity relationship (SAR) that could guide future drug design efforts .

Case Study 2: Neuropharmacological Assessment

In preclinical trials, azabicyclic compounds were evaluated for their effects on mood regulation in animal models. The results indicated a marked improvement in depressive symptoms following administration, supporting the hypothesis that these compounds could serve as effective antidepressants .

Q & A

Basic: What synthetic strategies are effective for constructing the bicyclic azabicyclo[2.2.1]heptane core in this compound?

The bicyclic azabicyclo[2.2.1]heptane scaffold can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, enabling efficient functionalization of the bicyclic structure . Key steps include:

  • Cyclopentene functionalization : Substrate scope optimization to introduce nitrogen atoms.
  • Catalytic system : Pd(OAc)₂ with ligands like Xantphos improves yield and regioselectivity.
  • Post-functionalization : The nitrile group in isonicotinonitrile derivatives can be introduced via nucleophilic substitution or cross-coupling reactions.

Advanced: How can stereochemical outcomes be controlled during the synthesis of chiral azabicyclo derivatives?

Stereochemical control requires:

  • Chiral auxiliaries : Use of (1S,4R)-configured intermediates to direct stereochemistry, as demonstrated in related bicyclic systems .
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed reactions to achieve enantioselectivity.
  • Crystallographic validation : X-ray diffraction to confirm absolute configuration, critical for biological activity studies .

Basic: What spectroscopic and computational methods validate the molecular structure of this compound?

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm bicyclic geometry and nitrile group placement.
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., C₁₁H₁₂N₃O expected m/z 202.25) .
  • InChI key analysis : Cross-referencing with PubChem data ensures structural consistency (e.g., GYLMCBOAXJVARF-NTSWFWBYSA-N for related sulfonamide derivatives) .

Advanced: How do electronic effects of the isonicotinonitrile moiety influence reactivity in cross-coupling reactions?

The nitrile group acts as an electron-withdrawing substituent, impacting:

  • Coupling efficiency : Pd-mediated Suzuki-Miyaura reactions require careful optimization of base (e.g., K₂CO₃) and solvent (DMF/water mixtures) .
  • Substrate compatibility : Steric hindrance from the bicyclic system may limit aryl boronic acid coupling partners.
  • Computational modeling : DFT studies predict charge distribution at the reaction site to guide catalyst selection .

Basic: What are the stability considerations for azabicyclo[2.2.1]heptane derivatives under varying pH conditions?

  • Acidic conditions : Protonation of the bridgehead nitrogen may lead to ring-opening.
  • Basic conditions : Hydrolysis of the nitrile group to carboxylic acids is possible above pH 10.
  • Storage recommendations : Anhydrous environments at -20°C to prevent degradation .

Advanced: How can contradictory biological activity data be resolved for azabicyclo-based compounds?

  • Structural analogs : Compare activity of 2-azabicyclo derivatives with/without the isonicotinonitrile group to isolate pharmacophoric contributions .
  • Kinetic studies : Measure binding affinities (e.g., IC₅₀) to receptors like GABA transporters to identify structure-activity relationships.
  • Metabolite profiling : LC-MS to detect decomposition products that may skew bioassay results .

Basic: What crystallization techniques are suitable for azabicyclo[2.2.1]heptane derivatives?

  • Solvent selection : Use low-polarity solvents (e.g., hexane/EtOAc) to promote slow crystal growth.
  • Temperature gradients : Gradual cooling from 50°C to 4°C enhances crystal quality.
  • Co-crystallization : Additives like camphorsulfonic acid improve lattice stability .

Advanced: What strategies address low yields in large-scale synthesis of bicyclic nitriles?

  • Flow chemistry : Continuous reaction systems reduce side-product formation.
  • Catalyst recycling : Immobilized Pd nanoparticles on silica improve turnover number (TON).
  • In situ monitoring : Raman spectroscopy tracks reaction progress to optimize endpoint .

Basic: How is the purity of 2-(2-azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile assessed?

  • HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities.
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values.
  • TGA/DSC : Thermal stability profiles identify hydrate or polymorphic forms .

Advanced: Can computational methods predict the biological target space of this compound?

  • Molecular docking : AutoDock Vina screens against kinase or GPCR libraries to prioritize targets.
  • ADMET prediction : SwissADME estimates bioavailability and toxicity risks.
  • Machine learning : QSAR models trained on azabicyclo datasets forecast activity against neurological targets .

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